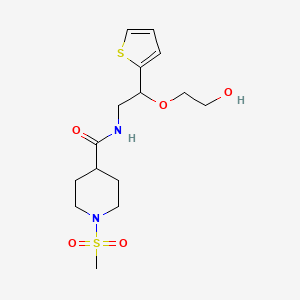

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a methylsulfonyl group at the 1-position and a carboxamide group at the 4-position. The side chain includes a thiophen-2-yl moiety linked via a hydroxyethoxyethyl group.

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5S2/c1-24(20,21)17-6-4-12(5-7-17)15(19)16-11-13(22-9-8-18)14-3-2-10-23-14/h2-3,10,12-13,18H,4-9,11H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQCEFMVZACTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 331.41 g/mol. Its structure includes a piperidine ring, which is known for its biological activity, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.41 g/mol |

| CAS Number | 2034468-35-2 |

| Solubility | Soluble in water |

| Purity | ≥95% |

Research indicates that compounds containing piperidine structures often exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds similar to this compound have shown the ability to inhibit specific enzymes related to cancer progression, such as coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors like breast and prostate cancer .

- Cell Cycle Regulation : Studies have demonstrated that piperidine derivatives can influence cell cycle regulators, leading to G1/S phase arrest in cancer cells. This effect is mediated through the modulation of proteins such as p21 Waf1/Cip1, which inhibits cyclin-dependent kinases (CDKs) responsible for cell cycle progression .

Anticancer Properties

The compound has been evaluated for its anticancer properties across various cancer cell lines. In vitro studies revealed that it exhibits cytostatic effects against several types of cancer, including:

- Breast Cancer (MCF7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

Table 1 summarizes the cytotoxic effects observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Induction of apoptosis via CDK inhibition |

| A549 | 10.0 | Cell cycle arrest at G1/S phase |

| HCT116 | 15.0 | Inhibition of topoisomerase IIα |

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown potential anti-inflammatory properties. It significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages . This suggests a dual role in both cancer therapy and inflammatory conditions.

Study 1: Piperidine Derivatives in Cancer Therapy

A study published in Pharmacological Research highlighted the efficacy of various piperidine derivatives, including our compound of interest, against human T-lymphocyte and leukemic cell lines. The results demonstrated that these compounds exhibited higher potency than standard chemotherapeutic agents like doxorubicin .

Study 2: Mechanistic Insights into Anti-inflammatory Effects

Another investigation explored the anti-inflammatory mechanisms of similar piperidine compounds. The findings indicated that these compounds could modulate signaling pathways involved in inflammation, providing a basis for their use in treating chronic inflammatory diseases .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects in treating various diseases, particularly cancer. Its structure suggests that it may interact with biological targets involved in tumor growth and metastasis.

Case Study: Cancer Treatment

In a study focusing on the modulation of IKZF2 protein levels, compounds similar to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide were shown to have significant antitumor activity against several cancer types, including non-small cell lung cancer and triple-negative breast cancer. The degradation of IKZF2 was highlighted as a novel therapeutic approach, indicating the compound's potential role in cancer therapies .

Anticonvulsant Activity

Research has indicated that derivatives of this compound may exhibit anticonvulsant properties. In animal models, compounds with similar structures demonstrated effectiveness in reducing seizure activity, suggesting that further exploration into this compound could yield valuable insights into new treatments for epilepsy .

Neuropharmacology

Given its piperidine backbone, this compound may also be explored for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to advancements in treating neurological disorders .

Comparison with Similar Compounds

Research Findings and Implications

- Hydroxyethoxy vs. Alkylamino Groups: The hydroxyethoxy group in the target compound improves aqueous solubility (estimated 25–50 μM) compared to dimethylamino-containing analogues (<10 μM) .

- Methylsulfonyl as a Pharmacophore : Shared with apremilast, this group may facilitate interactions with polar enzyme pockets (e.g., phosphodiesterases or kinases) .

- Thiophene vs. Pyrimidine/Benzene : The thiophene’s electron-rich π-system likely enhances binding to aromatic residues in target proteins, whereas pyrimidine/biphenyl systems prioritize halogen or steric interactions .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step organic reactions, including amide coupling, sulfonylation, and thiophene ring functionalization. Key steps require precise temperature control (e.g., maintaining 0–5°C during sensitive couplings) and solvent selection (e.g., dichloromethane or DMF for polar intermediates). Purification via column chromatography or recrystallization is critical to isolate the final product with >95% purity .

Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thiophene, piperidine, and sulfonyl groups. Infrared (IR) spectroscopy identifies functional groups like amide (C=O stretch at ~1650 cm⁻¹) and sulfonyl (S=O at ~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC ensures purity (>98%) .

Q. What in vitro assays are recommended to evaluate its biological activity?

Standard assays include:

- Enzyme inhibition studies (e.g., kinase or protease inhibition using fluorogenic substrates).

- Receptor binding assays (radioligand displacement for GPCRs or ion channels).

- Cytotoxicity profiling (MTT or CellTiter-Glo® in cancer cell lines). Dose-response curves (IC₅₀/EC₅₀ values) and selectivity indices should be calculated against related targets .

Q. How can solubility and stability be optimized for biological testing?

Use co-solvents like DMSO (≤1% v/v) for initial stock solutions. For aqueous stability, buffer systems (pH 7.4 PBS) with surfactants (e.g., Tween-80) or cyclodextrins can enhance solubility. Stability under light, temperature, and oxidative conditions should be monitored via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with improved target affinity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) of the thiophene and sulfonyl groups. Molecular docking (AutoDock Vina, Schrödinger) identifies key binding interactions with target proteins. Molecular dynamics simulations (GROMACS) assess conformational stability in biological environments .

Q. What strategies resolve contradictions in biological activity data across studies?

- Orthogonal assays : Validate binding using SPR (surface plasmon resonance) alongside radioligand assays.

- Proteome-wide profiling (e.g., kinome screens) to identify off-target effects.

- Metabolomic analysis to rule out interference from metabolic byproducts. Reproducibility requires strict adherence to assay protocols and independent replication .

Q. How does the compound’s stereochemistry impact its pharmacological profile?

Chiral centers (e.g., in the piperidine ring) can be resolved via chiral HPLC or asymmetric synthesis. Enantiomers should be tested separately in receptor binding assays. Circular Dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration .

Q. What advanced methods characterize its interactions with lipid bilayers or membranes?

- Surface-Acoustic Wave (SAW) biosensors to measure membrane partitioning.

- Neutron reflectometry for structural analysis of compound-lipid interactions.

- Cryo-EM to visualize compound-induced membrane curvature changes .

Q. How can metabolic pathways and potential toxicities be predicted early in development?

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) via response surface methodology.

- Process Analytical Technology (PAT) : Real-time monitoring using inline FTIR or Raman spectroscopy.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for regulatory compliance .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding constants) and meta-analysis of published datasets .

- Advanced Structural Confirmation : Single-crystal X-ray diffraction remains the gold standard for unambiguous structural assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.